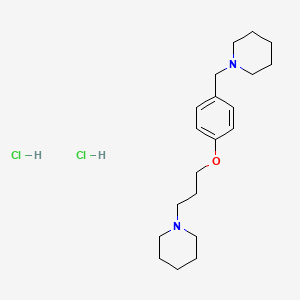

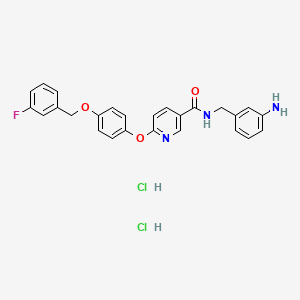

1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Discovery and Development of Antineoplastic Agents

A novel series of compounds demonstrating excellent cytotoxic properties, potentially more potent than contemporary anticancer drugs, has been developed. These compounds, including variations of piperidine structures, exhibit greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These molecules also display antimalarial and antimycobacterial properties and are well tolerated in mice, suggesting their promise as antineoplastic drug candidates (Hossain et al., 2020).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on potent and selective chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms has highlighted the importance of piperidine derivatives. These inhibitors play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, potentially reducing metabolism-based drug–drug interactions (DDIs). Selective inhibitors for various CYP isoforms have been identified, indicating the significance of piperidine structures in the development of more precise and safer drug therapies (Khojasteh et al., 2011).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Piperidine derivatives have been investigated for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2 receptor (D2R) affinity includes a cyclic amine and an aromatic/heteroaromatic lipophilic fragment, with piperidine moieties being critical for high D2R affinity. This review offers a comprehensive overview of D2R modulators' structure, function, and pharmacology, developed over the last decade, underlining the therapeutic potential of these compounds (Jůza et al., 2022).

Piperidine Alkaloids of Pinus and Related Genera

Piperidine alkaloids from Pinus and related conifers have been identified as components with considerable medicinal importance. These alkaloids, featuring a planar heterocyclic nucleus, have been explored for various clinical applications, including their roles in drug research. The piperidine heterocycle's broad therapeutic application has encouraged researchers to integrate the nucleus into diversified pharmacophores, aiming to develop new therapeutic profiles (Singh et al., 2021).

Piperine and Anticancer Activity

Piperine, a piperidine alkaloid found in black pepper and other Piper species, has shown significant anticancer activities. It has been reported to enhance the antioxidant system, increase detoxifying enzymes' level and activity, and suppress stem cell self-renewal. Furthermore, piperine inhibits proliferation and survival of various cancerous cell lines, modifies enzyme activity and transcription factors to inhibit invasion, metastasis, and angiogenesis, and exhibits selective cytotoxic activity on cancerous cells compared to normal cells (Manayi et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(4-(3-(Piperidin-1-yl)propoxy)benzyl)piperidine dihydrochloride”, is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

It is known that this compound has a significant impact on certain biochemical pathways .

Mode of Action

It is suggested that the compound has the ability to bind to certain targets and inhibit their activation .

Biochemical Pathways

It is known that the compound can inhibit the activation of certain targets, which likely affects downstream biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of JNJ-5207852 include high gastrointestinal absorption and permeability across the blood-brain barrier. It is also a substrate for P-glycoprotein (P-gp), an important protein involved in drug transport. The compound is an inhibitor of cytochrome P450 2D6 (CYP2D6) and CYP3A4, two key enzymes involved in drug metabolism . These properties can significantly impact the bioavailability of the compound.

Result of Action

The result of JNJ-5207852’s action is the inhibition of the activation of its target, which can lead to changes at the molecular and cellular levels . The specific effects depend on the nature of the target and the biochemical pathways involved.

Action Environment

The action of JNJ-5207852 can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by storage conditions . Furthermore, the compound’s interaction with its target and its pharmacokinetic properties can be influenced by factors such as the physiological state of the body and the presence of other substances .

Propriétés

IUPAC Name |

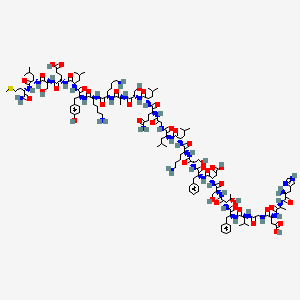

1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O.2ClH/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22;;/h8-11H,1-7,12-18H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLXSVVZCGBIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)